3-Methoxy-9-aminomethyl-9,10-dihydroanthracene

Catalog No.
S3349815
CAS No.
1075741-20-6
M.F
C16H17NO
M. Wt
239.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxy-9-aminomethyl-9,10-dihydroanthracene

CAS Number

1075741-20-6

Product Name

3-Methoxy-9-aminomethyl-9,10-dihydroanthracene

IUPAC Name

(3-methoxy-9,10-dihydroanthracen-9-yl)methanamine

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

InChI

InChI=1S/C16H17NO/c1-18-13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)16(15)10-17/h2-7,9,16H,8,10,17H2,1H3

InChI Key

DTEPCKRLYVEVEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(C3=CC=CC=C3C2)CN

3-Methoxy-9-aminomethyl-9,10-dihydroanthracene is an organic compound derived from the parent structure 9-aminomethyl-9,10-dihydroanthracene. The addition of a methoxy group at the 3-position enhances its interaction with biological targets, particularly the 5-HT2A serotonin receptor. This compound exhibits a molecular formula of C₁₆H₁₇N₁O and a molar mass of approximately 255.32 g/mol . Its structural features include a tricyclic anthracene core with an amino group and a methoxy substituent, which influence its pharmacological properties.

The synthesis of 3-methoxy-9-aminomethyl-9,10-dihydroanthracene typically involves several key reactions:

  • Suzuki Cross-Coupling Reaction: This method is used to introduce the methoxy group into the anthracene structure. A commercially available 3-methoxybenzyl bromide reacts with 2-formylphenylboronic acid to yield 2-(3-methoxybenzyl)benzaldehyde.
  • Cyanosilylation: The aldehyde is then subjected to cyanosilylation using trimethylsilyl cyanide (TMSCN), producing cyano trimethylsilyl ethers.
  • Reduction: The cyano groups are reduced using lithium aluminum hydride (LiAlH₄) to form the corresponding amino alcohols.
  • Cyclodehydration: Finally, cyclodehydration of these amino alcohols yields the target compound through the use of acid catalysts such as methanesulfonic acid or phosphoric acid .

3-Methoxy-9-aminomethyl-9,10-dihydroanthracene acts as a selective antagonist for the 5-HT2A serotonin receptor. Its binding affinity is influenced by the position of the methoxy group, with studies indicating that methoxy substitution at the 3-position results in higher receptor affinity compared to other positional isomers . The compound has been utilized in research to investigate serotonergic pathways and may have implications in treating disorders related to serotonin dysregulation.

The synthesis methods for 3-methoxy-9-aminomethyl-9,10-dihydroanthracene can be summarized as follows:

  • Starting Materials: Use of 3-methoxybenzyl bromide and 2-formylphenylboronic acid.
  • Reactions:
    • Perform Suzuki cross-coupling.
    • Conduct cyanosilylation.
    • Reduce cyano groups using lithium aluminum hydride.
    • Cyclodehydrate to form the final product.
  • Conditions: Each step requires specific conditions such as temperature control and choice of solvents to optimize yield and purity.

3-Methoxy-9-aminomethyl-9,10-dihydroanthracene has potential applications in:

  • Pharmaceutical Research: As a tool for studying serotonin receptors, particularly in understanding their role in mental health disorders.
  • Drug Development: Its derivatives are being explored for enhanced potency and selectivity against various receptor targets.
  • Molecular Modeling Studies: Used in computational studies to predict interactions with biological macromolecules .

Interaction studies have focused on the binding affinities of 3-methoxy-9-aminomethyl-9,10-dihydroanthracene at the 5-HT2A receptor. These studies utilize techniques such as radioligand binding assays and molecular modeling to elucidate how structural modifications affect receptor interactions. The presence of the methoxy group significantly alters binding dynamics compared to non-substituted or differently substituted analogs .

Several compounds share structural similarities with 3-methoxy-9-aminomethyl-9,10-dihydroanthracene, which can be compared based on their pharmacological properties:

Compound NameStructureKey Features
9-Aminomethyl-9,10-dihydroanthraceneStructureParent compound; serves as a baseline for modifications
4-Methoxy-9-aminomethyl-9,10-dihydroanthraceneStructureHigher affinity than parent; different receptor interaction profile
2-Methoxy-9-aminomethyl-9,10-dihydroanthraceneStructureLower affinity; less favorable binding conformation
Phenylethylamine DerivativesVarious structuresCommon scaffold; used in various psychotropic drugs

The uniqueness of 3-methoxy-9-aminomethyl-9,10-dihydroanthracene lies in its specific methoxy substitution pattern that optimizes its interaction with serotonin receptors while maintaining structural integrity typical of anthracene derivatives .

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

239.131014166 g/mol

Monoisotopic Mass

239.131014166 g/mol

Heavy Atom Count

18

Dates

Modify: 2023-07-26

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